
5-Fluoro-2-(trifluoromethoxy)benzaldehyde
Overview
Description
5-Fluoro-2-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4F4O2 It is characterized by the presence of a fluorine atom at the 5-position and a trifluoromethoxy group at the 2-position on a benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoro-2-nitrobenzotrifluoride with a reducing agent to form the corresponding amine, followed by oxidation to yield the desired aldehyde .
Industrial Production Methods
Industrial production methods for 5-Fluoro-2-(trifluoromethoxy)benzaldehyde may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This often includes the use of continuous-flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-Fluoro-2-(trifluoromethoxy)benzoic acid.
Reduction: 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group enhances reactivity and selectivity in chemical reactions, making it valuable for creating specialty chemicals .
Example Reactions:
- Oxidation: Converts to 5-Fluoro-2-(trifluoromethoxy)benzoic acid.
- Reduction: Forms 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol.
- Substitution Reactions: Participates in nucleophilic substitutions leading to various substituted benzaldehydes.
Research indicates potential biological activities, including interactions with enzymes and proteins. The compound's ability to form hydrogen bonds allows it to influence biochemical pathways, acting as an inhibitor or activator in specific enzymatic reactions. This aspect is crucial for drug discovery and development .
Case Study:
A study investigating the interaction of similar fluorinated compounds with cytochrome P450 enzymes demonstrated that modifications in the molecular structure significantly affect enzyme activity, suggesting that this compound could exhibit similar properties.
Medicinal Chemistry
The compound is explored as a potential pharmacophore in drug design due to its unique electronic properties imparted by the trifluoromethoxy group. Its modifications can lead to compounds with enhanced biological activity against specific targets, making it a candidate for further medicinal research .
Clinical Implications:
Research has shown that fluorinated compounds can improve metabolic stability and bioavailability in drug candidates, which may be applicable to derivatives of this compound .
Material Science
In material science, this compound is utilized in producing specialty chemicals and advanced materials due to its unique properties. It can be employed in synthesizing polymers with desirable thermal and mechanical properties .
Data Tables
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(Trifluoromethoxy)benzaldehyde: Lacks the fluorine atom at the 5-position.
5-Bromo-2-(trifluoromethoxy)benzaldehyde: Contains a bromine atom instead of a fluorine atom at the 5-position.
Uniqueness
5-Fluoro-2-(trifluoromethoxy)benzaldehyde is unique due to the combination of the fluorine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
5-Fluoro-2-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and relevant case studies highlighting its antimicrobial and cytotoxic effects.
- Chemical Name : this compound
- CAS Number : 1092460-81-5
- Molecular Formula : C₈H₄F₄O₂
- Functional Groups : Aldehyde, fluoro, trifluoromethoxy
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : Similar compounds have been shown to interact with various enzymes and receptors, influencing biochemical pathways. The compound may act through nucleophilic substitution mechanisms.
- Cellular Signaling : It can modulate cell signaling pathways and gene expression by interacting with transcription factors and other regulatory proteins.
- Biotransformation : This compound is formed as an intermediate during the biotransformation of certain substances in humans, impacting its pharmacokinetics and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties:
- Case Study : A study synthesized derivatives that were tested against Mycobacterium tuberculosis (Mtb). Certain derivatives demonstrated significant improvements in whole-cell activity, highlighting the potential for developing new antitubercular agents.
Cytotoxicity
The cytotoxic effects of this compound have been explored in various cancer cell lines:
- Case Study : In investigations focusing on fluorinated benzaldehyde derivatives, some compounds induced significant apoptosis in resistant cancer cell lines. This suggests that the structural features of the compound contribute to its ability to target cancer cells effectively.
Comparative Analysis
The following table summarizes key characteristics and findings related to this compound compared to structurally similar compounds:
Compound Name | Chemical Formula | Notable Features | Biological Activity |
---|---|---|---|
This compound | C₈H₄F₄O₂ | Electrophilic nature | Antimicrobial, cytotoxic |
2-Fluoro-4-(trifluoromethoxy)benzaldehyde | C₈H₄F₄O₂ | Different substitution | Antimicrobial, cytotoxic |
3-Fluoro-5-(trifluoromethoxy)benzaldehyde | C₈H₄F₄O₂ | Varies in positioning | Potentially similar activities |
2-Chloro-4-(trifluoromethoxy)benzaldehyde | C₈H₄ClF₃O | Chlorine substitution | Varies based on substitution |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Fluoro-2-(trifluoromethoxy)benzaldehyde, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via Ullmann coupling or direct fluorination of precursor benzaldehydes. For example, trifluoromethoxy group introduction often employs CuI/1,10-phenanthroline catalysis under inert conditions (80–100°C, 12–24 hours) . Yield optimization requires careful control of stoichiometric ratios (e.g., 1.2–1.5 equivalents of trifluoromethoxy donor) and exclusion of moisture. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) typically achieves >90% purity.
Q. How is this compound characterized spectroscopically?
- Answer : Key characterization includes:
- ¹H NMR : Aldehyde proton at δ ~10.1 ppm (singlet), aromatic protons split due to fluorine coupling (δ 7.3–8.1 ppm, J = 8–10 Hz) .
- ¹⁹F NMR : Distinct signals for -F (δ -110 to -115 ppm) and -OCF₃ (δ -58 to -62 ppm) .
- IR : Strong C=O stretch at ~1690 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
Q. What are the stability considerations for this compound under storage and reaction conditions?
- Answer : The aldehyde group is prone to oxidation; storage under inert atmosphere (N₂/Ar) at 0–6°C is recommended . Stability in polar solvents (e.g., DMF, DMSO) decreases over >48 hours due to hydration. Use freshly distilled solvents for reactions to minimize decomposition.
Advanced Research Questions
Q. How do electronic effects of the trifluoromethoxy and fluoro substituents influence regioselectivity in cross-coupling reactions?
- Answer : The electron-withdrawing nature of -OCF₃ and -F directs electrophilic substitution to the para position relative to the aldehyde group. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the -OCF₃ group increases oxidative addition rates to Pd(0) by stabilizing transition states via resonance . Computational studies (DFT) show a 0.3–0.5 eV lower activation energy for para-substituted intermediates .
Q. What computational methods are suitable for modeling the electronic structure of this compound?
- Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets accurately predicts frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps, highlighting nucleophilic attack sites at the aldehyde carbon. Solvent effects (e.g., toluene vs. DMSO) can be modeled using the PCM (Polarizable Continuum Model) .
Q. How can by-products from incomplete trifluoromethoxy group installation be identified and mitigated?
- Answer : Common by-products include des-OCF₃ intermediates (e.g., 5-fluoro-2-hydroxybenzaldehyde). LC-MS (ESI+) with m/z 206.12 [M+H]⁺ identifies the target compound, while by-products show m/z 140.11 [M+H]⁺ (loss of -OCF₃) . Mitigation involves optimizing reaction time (≥18 hours) and using excess trifluoromethylation reagents (e.g., Togni’s reagent).
Q. What role does this compound play in synthesizing spirocyclic or fused heterocycles?
- Answer : It serves as a key electrophile in Ag(I)-catalyzed cyclizations. For example, reaction with propargyl alcohols under AgOTf catalysis yields spiro-2-oxabicyclo[2.2.2]octane derivatives (confirmed by ¹³C NMR: δ 93.3, 84.4 ppm for spiro carbons) . The -OCF₃ group enhances electrophilicity, enabling regioselective [3+3] cycloadditions.
Properties
IUPAC Name |
5-fluoro-2-(trifluoromethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJQIFHQYJCQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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